

Ethyl Acetate-PEG1: A Technical Primer for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl acetate-PEG1*

Cat. No.: *B1584989*

[Get Quote](#)

An In-depth Guide to the Properties and Applications of a Versatile PROTAC Linker

Ethyl acetate-PEG1 is a heterobifunctional, PEG-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophilic polyethylene glycol (PEG) spacer with a reactive ethyl acetate group, offers researchers a valuable tool for inducing targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Ethyl acetate-PEG1** for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Ethyl acetate-PEG1, also known by its IUPAC name 2-(2-hydroxyethoxy)ethyl acetate, is a small molecule linker.^[1] Its properties are critical for its function in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex. The quantitative data for **Ethyl acetate-PEG1** are summarized below.

Property	Value	Reference
CAS Number	2093-20-1	[1] [2] [3]
Molecular Formula	C6H12O4	[1] [2] [3]
Molecular Weight	148.16 g/mol	[1] [2] [3] [4]
Exact Mass	148.0700	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.1208 g/cm ³	[2]
Purity	≥95.0%	[1] [2]
SMILES	CC(OCCOCCO)=O	[1] [2]
InChI Key	XXXFZKQPYACQLD-UHFFFAOYSA-N	[1] [4]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **Ethyl acetate-PEG1** are proprietary to chemical suppliers, a plausible synthetic route can be inferred from fundamental organic chemistry principles, likely involving a Fischer esterification reaction.

Hypothetical Synthesis of Ethyl Acetate-PEG1

This protocol describes a potential method for the synthesis of **Ethyl acetate-PEG1**.

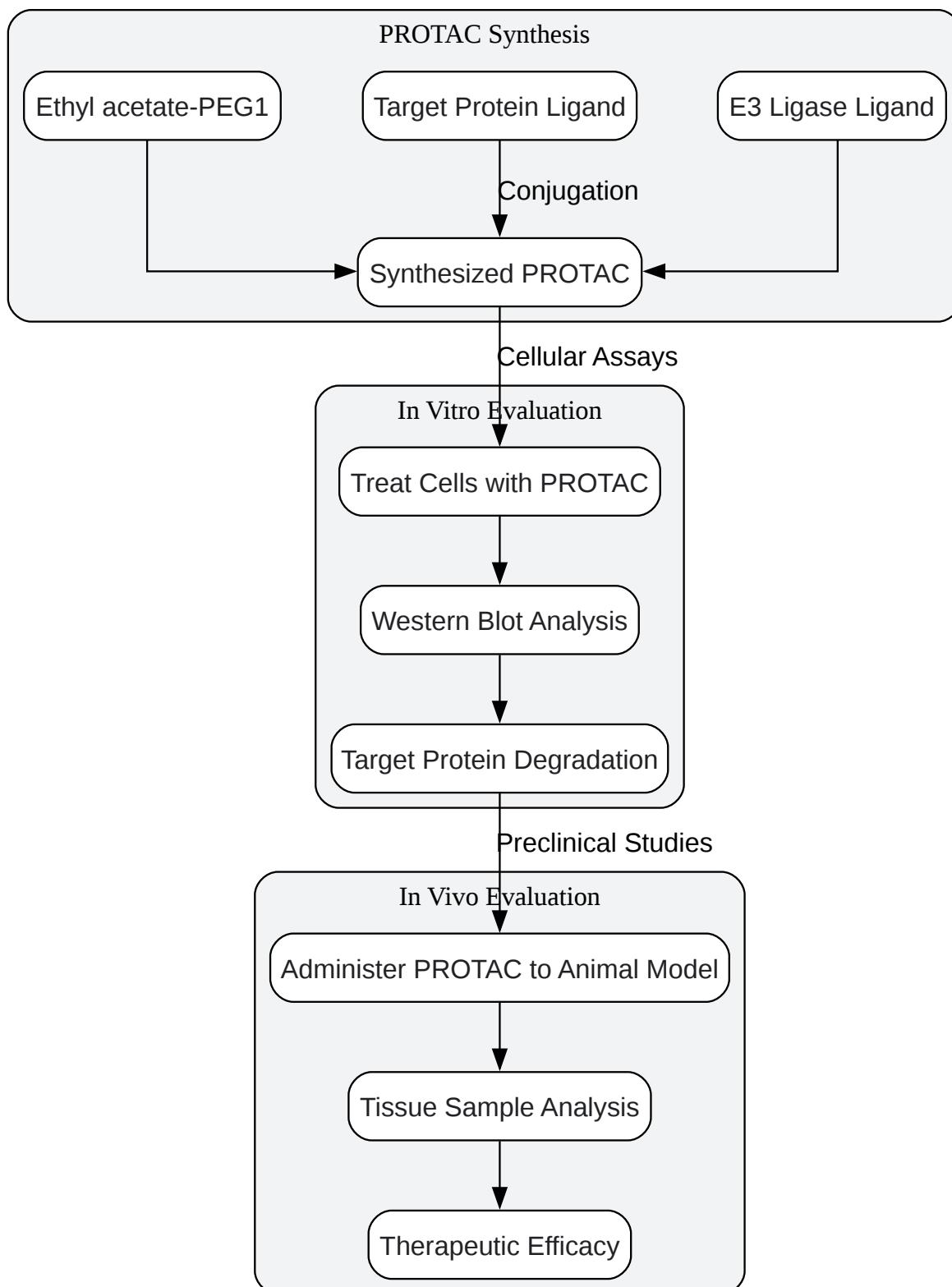
Materials:

- Diethylene glycol
- Acetic acid
- Sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate
- Ethyl acetate (for extraction)
- Distilled water

Procedure:

- Esterification: In a round-bottom flask equipped with a reflux condenser, combine diethylene glycol and an excess of acetic acid.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux (approximately 85°C) for several hours to drive the esterification reaction.[\[5\]](#)
- Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine to remove residual water.[\[5\]](#)
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be further purified by fractional distillation to yield pure **Ethyl acetate-PEG1**.

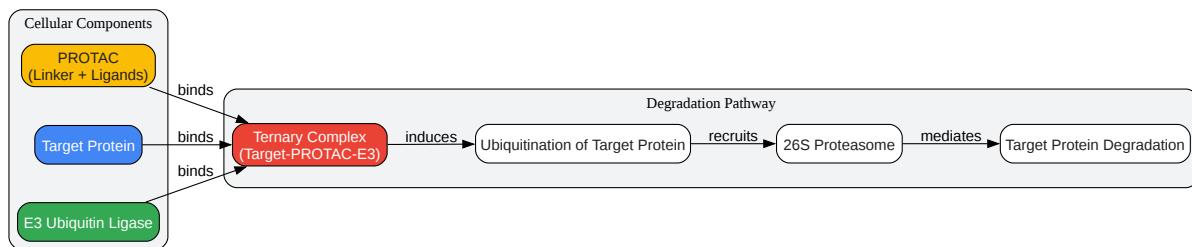

Characterization: The final product should be characterized by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Application in PROTAC-Mediated Protein Degradation

Ethyl acetate-PEG1 serves as a linker in the construction of PROTACs.[\[2\]](#)[\[3\]](#)[\[4\]](#) PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[2\]](#)

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates the general workflow for utilizing a linker like **Ethyl acetate-PEG1** in the development and testing of a novel PROTAC.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for PROTAC development.

Mechanism of Action: PROTAC-Induced Protein Degradation

The signaling pathway initiated by a PROTAC molecule is a cornerstone of its therapeutic potential. The following diagram visualizes this process.

[Click to download full resolution via product page](#)

Caption: PROTAC mechanism of action leading to protein degradation.

Concluding Remarks

Ethyl acetate-PEG1 represents a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined physicochemical properties and utility as a PROTAC linker make it an invaluable tool for researchers in drug discovery and development. The methodologies and pathways described herein provide a foundational understanding for the effective application of this and similar molecules in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl acetate-PEG1 Datasheet DC Chemicals [dcchemicals.com]
- 4. Compound Ethyl acetate-PEG1 - Chemdiv [chemdiv.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Ethyl Acetate-PEG1: A Technical Primer for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584989#what-are-the-properties-of-ethyl-acetate-peg1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com